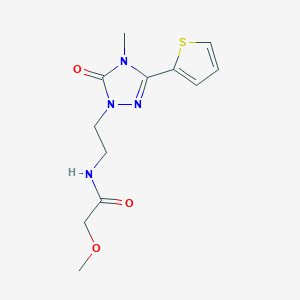

2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-15-11(9-4-3-7-20-9)14-16(12(15)18)6-5-13-10(17)8-19-2/h3-4,7H,5-6,8H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAMLTYVSNDBLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Methoxy group : Enhances lipophilicity and may influence permeability.

- Thiazole ring : Known for its biological activity in various pharmacological contexts.

- Triazole moiety : Often associated with antifungal and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide. For instance:

- Thiadiazole derivatives , closely related to triazoles, have shown significant efficacy against various cancer cell lines. These derivatives demonstrated decreased viability in human leukemia and melanoma cells by inducing apoptosis through caspase activation pathways .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tumor Growth : Similar compounds have been noted to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

- Apoptosis Induction : The activation of intrinsic pathways leading to apoptosis has been observed in related triazole derivatives .

In Vitro Studies

A study evaluating the effects of related thiazole and triazole compounds reported:

| Compound | Cell Line | Effect |

|---|---|---|

| Thiadiazole Derivative | HL-60 (Leukemia) | Decreased viability by 70% |

| Triazole Derivative | A549 (Lung Cancer) | Induction of apoptosis |

These findings suggest that the structural features of 2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide may confer similar anticancer properties.

In Vivo Studies

Animal models have also been utilized to assess the efficacy of triazole derivatives in tumor growth inhibition. For example:

- Xenograft models treated with triazole compounds exhibited significant tumor size reduction compared to controls, indicating potential therapeutic applications .

Case Studies

Several case studies have explored the biological activity of compounds with similar structures:

- Study on Thiadiazole Derivatives : Evaluated their effects on various cancer cell lines and reported a consistent decrease in cell viability across multiple types .

- Triazole-Based Anticancer Agents : Highlighted their ability to inhibit tumor growth in preclinical models, paving the way for further clinical investigations .

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene ring is believed to enhance this activity by affecting the compound's interaction with microbial membranes. Research indicates that similar compounds demonstrate efficacy against various bacterial strains and fungi .

-

Anticancer Properties

- Compounds with triazole structures have been investigated for their anticancer potential. For instance, derivatives have shown activity against several cancer cell lines, including those from breast and lung cancers. The mechanism often involves inducing apoptosis in cancer cells through various pathways .

- Anti-inflammatory Effects

Synthetic Methodologies

The synthesis of 2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide typically involves multi-step reactions:

- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Introduction of the Thiophene Moiety : This can be accomplished via electrophilic aromatic substitution or through coupling reactions with thiophene derivatives.

- Final Acetylation : The final step usually involves acetylation to introduce the acetamide group, enhancing solubility and biological activity.

Case Study 1: Anticancer Activity

A study evaluated various triazole derivatives for their cytotoxic effects against human cancer cell lines. Among these, the compound demonstrated significant antiproliferative activity with an IC50 value lower than many standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing triazoles. The results indicated that compounds similar to 2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Melting points for analogs 9–13 range from 147–207°C, influenced by substituent polarity and crystallinity. For example, compound 10 (indole-substituted) exhibits the highest melting point (206–207°C), likely due to strong intermolecular hydrogen bonding. The target compound’s methoxy group may reduce melting point compared to halogenated analogs (e.g., 12 , 13 ) by introducing steric hindrance .

Analytical Characterization

All analogs in were characterized using $ ^1H $-NMR and mass spectrometry (MS), with elemental analysis validating purity. The target compound would likely require similar techniques, supplemented by X-ray crystallography for absolute configuration determination. Software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for structural analysis, as noted in –5 .

Q & A

Q. What are the standard synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves condensation of thiophene-substituted triazole precursors with chloroacetyl chloride or similar reagents. For example, chloroacetylated intermediates are reacted with potassium carbonate in DMF under reflux, with reaction completion monitored via TLC . Purification is achieved through recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic methods are critical for structural confirmation?

Q. What are the key intermediates in the synthesis?

Key intermediates include:

Q. How is the thiophene moiety incorporated into the structure?

Thiophene-2-carbaldehyde derivatives undergo nucleophilic substitution or cyclocondensation with hydrazine-carboxamide precursors to form the triazole-thiophene core .

Q. What purification techniques are recommended for isolating the final product?

Recrystallization from ethanol/water mixtures (1:2 ratio) is common. Column chromatography (silica gel, ethyl acetate/hexane) may resolve polar by-products .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes and reduce trial-and-error approaches?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, while ICReDD’s integrated platform combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) . For example, adjusting DMF vs. ethanol as a solvent can improve yields by 15–20% .

Q. How to troubleshoot low yields in the alkylation step of the triazole ring?

- Stoichiometry : Excess chloroacetyl chloride (1.5 mol) ensures complete reaction.

- Catalysts : Potassium carbonate (1.5 mol) enhances nucleophilic substitution.

- Temperature : Reflux (80–90°C) accelerates kinetics but may require inert atmospheres to prevent decomposition .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HepG2 for antitumor studies) and concentrations (IC₅₀ vs. IC₉₀).

- Orthogonal assays : Combine microbial inhibition (MIC) with enzymatic assays (e.g., COX-2 inhibition) to validate mechanisms .

Q. How to design a structure-activity relationship (SAR) study for bioactivity optimization?

Q. What analytical challenges arise in characterizing by-products, and how are they addressed?

By-products with similar polarity (e.g., unreacted intermediates) require advanced techniques:

- HPLC-MS resolves co-eluting impurities.

- ²D NMR (HSQC, HMBC) assigns overlapping proton environments in regioisomers .

Methodological Tables

| Biological Assay | Key Finding | Experimental Detail | Reference |

|---|---|---|---|

| Antitumor (MCF-7 cells) | IC₅₀ = 12.5 μM | MTT assay, 48h incubation | |

| Antimicrobial (E. coli) | MIC = 8 μg/mL | Broth dilution, 24h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.